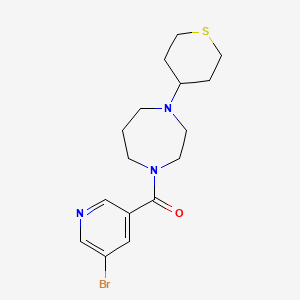

(5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3OS/c17-14-10-13(11-18-12-14)16(21)20-5-1-4-19(6-7-20)15-2-8-22-9-3-15/h10-12,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFLKUUOCSPAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a brominated pyridine ring and a diazepane moiety substituted with a tetrahydrothiopyran group . The presence of bromine enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Pharmacological Properties

Research indicates that compounds with similar scaffolds exhibit various pharmacological effects, including:

- Anti-inflammatory

- Analgesic

- Neuroprotective

These activities are likely influenced by the structural characteristics of the compound, suggesting a diverse range of interactions with biological targets.

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other diazepane derivatives.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or neurodegenerative processes.

- Cell Signaling Modulation : The compound could modulate intracellular signaling pathways that lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromopyridine | Brominated pyridine | Limited biological activity |

| Diazepam | Diazepane derivative | Established anxiolytic profile |

| Tetrahydrothiophene | Sulfur-containing cyclic compound | Less explored in pharmacology |

The combination of a brominated pyridine with a tetrahydrothiopyran-substituted diazepane structure may confer distinct biological properties not observed in simpler analogs.

Neuroprotective Effects

A study conducted on related diazepane derivatives demonstrated significant neuroprotective effects in models of neurodegeneration. These compounds exhibited the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Anti-inflammatory Activity

Another investigation highlighted the anti-inflammatory potential of similar pyridine-based compounds. These studies showed that such compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli .

Analgesic Properties

Research into analgesic activities revealed that compounds sharing structural features with this compound exhibited pain-relieving effects comparable to established analgesics in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Analogues

- Electronic Effects: The bromine atom in the target compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated pyridine derivatives like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione .

Sulfur-Containing Moieties

- Tetrahydro-2H-thiopyran-4-yl vs. Thiosemicarbazones : The thiopyran group in the target compound provides a saturated six-membered ring with sulfur, contrasting with thiosemicarbazones’ linear thiourea-derived structures. This difference may alter metabolic stability and metal-binding properties .

Q & A

Q. What are optimal synthetic routes for (5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves coupling a 5-bromopyridine-3-carboxylic acid derivative with a functionalized 1,4-diazepane intermediate. Key steps include:

- Bromopyridine Activation : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing the thiopyran moiety. demonstrates bromopyridine reactivity under argon with bis(triphenylphosphine)palladium(II) dichloride .

- Amide Bond Formation : Employ carbodiimide reagents (e.g., EDC/HOBt) or acid chlorides for coupling.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (e.g., microwave-assisted heating at 140°C for faster kinetics) and catalyst loading to improve yields .

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the compound’s structure, and what are common pitfalls?

- Methodological Answer :

- 1H/13C NMR : Focus on diagnostic signals:

- Pyridine ring protons (δ 7.5–9.0 ppm, coupling patterns for substitution).

- Thiopyran methylene protons (δ 2.5–3.5 ppm, multiplicity due to ring strain).

- Diazepane NH/CH2 groups (δ 1.5–2.5 ppm) .

- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and thiopyran C-S stretch (~650–700 cm⁻¹).

- MS : Look for molecular ion [M+H]+ and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Pitfalls : Overlapping signals in crowded regions (e.g., diazepane CH2 groups) may require 2D NMR (COSY, HSQC) for resolution. Incomplete purification can lead to residual solvent peaks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like serotonin/dopamine transporters or GPCRs based on structural analogs.

- Docking Workflow :

Protein Preparation : Retrieve a crystal structure (e.g., PDB ID 4XP4 for a diazepine-binding GPCR) and optimize protonation states.

Ligand Preparation : Generate 3D conformers of the compound using Gaussian09 (DFT/B3LYP/6-31G* level) for charge optimization .

Docking : Use AutoDock Vina to simulate binding poses. Focus on interactions:

- Bromopyridine’s halogen bonding with aromatic residues.

- Diazepane’s NH forming hydrogen bonds.

- Validation : Compare docking scores (e.g., ΔG ≈ -9.5 kcal/mol) with known inhibitors and validate via MD simulations .

Q. How should contradictory biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

- Methodological Answer :

- Assay Reproducibility : Replicate experiments in multiple cell lines (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity) with controls for thiopyran’s redox activity .

- Mechanistic Studies :

- ROS Measurement : Use DCFH-DA fluorescence to assess oxidative stress.

- Apoptosis Markers : Quantify caspase-3/7 activity.

- Dose-Response Analysis : Determine IC50/EC50 ratios; a narrow therapeutic window may explain contradictions .

Q. What strategies are effective for designing analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Optimization : Calculate logP (target ~2–3) via substituent modifications. Replace bromine with CF3 or OCH3 to balance polarity .

- Steric Effects : Reduce diazepane ring size (e.g., piperazine analogs) to lower molecular weight (<450 Da).

- In Silico BBB Prediction : Use tools like SwissADME or BBB Predictor to prioritize analogs. Validate with PAMPA-BBB assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.